molecular formula C27H25ClN4O4 B2808112 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892277-60-0

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2808112
CAS No.: 892277-60-0
M. Wt: 504.97
InChI Key: UKSWXUOFEVOOHL-UHFFFAOYSA-N
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Description

7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and various substituents such as a chlorophenyl group and a methoxybenzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazoline core.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene derivatives.

    Addition of the Methoxybenzyl Group: The methoxybenzyl group can be added through alkylation reactions, using methoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the chlorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbonyl groups can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity and mechanism of action.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a methoxy group.

    7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-hydroxybenzyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, may influence its reactivity and interactions with biological targets, differentiating it from similar compounds.

Properties

CAS No.

892277-60-0

Molecular Formula

C27H25ClN4O4

Molecular Weight

504.97

IUPAC Name

7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O4/c1-36-22-9-2-18(3-10-22)17-32-26(34)23-11-4-19(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)21-7-5-20(28)6-8-21/h2-11,16H,12-15,17H2,1H3,(H,29,35)

InChI Key

UKSWXUOFEVOOHL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)NC2=O

solubility

not available

Origin of Product

United States

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